

A Technical Guide to the Physicochemical Properties of 2,6-Dimethyloxan-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethyloxan-4-ol

Cat. No.: B3025582

[Get Quote](#)

Abstract

2,6-Dimethyloxan-4-ol, a substituted tetrahydropyran, represents a core structural motif in various fields of chemical research, including synthetic chemistry and drug discovery. The orientation of its substituents gives rise to multiple stereoisomers, each with potentially distinct physicochemical and biological properties. This technical guide provides a comprehensive analysis of the key physicochemical characteristics of **2,6-Dimethyloxan-4-ol**, with a particular focus on its stereochemical complexity. We will delve into its structural attributes, solubility, acidity, and chromatographic behavior, offering both established data and standardized protocols for their determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound in their work.

Introduction: Structure, Nomenclature, and the Significance of Stereoisomerism

2,6-Dimethyloxan-4-ol, also known by its IUPAC name 2,6-dimethyltetrahydro-2H-pyran-4-ol, is a heterocyclic alcohol. The "oxane" base of the name indicates a six-membered ring containing one oxygen atom, a structure more commonly referred to as a tetrahydropyran (THP) ring. The molecule is further functionalized with two methyl groups at positions 2 and 6, and a hydroxyl group at position 4.

The presence of three chiral centers at carbons C2, C4, and C6 means that **2,6-Dimethyloxan-4-ol** can exist as several stereoisomers. The relative orientations of the methyl and hydroxyl groups (cis or trans) profoundly influence the molecule's three-dimensional shape, and consequently, its physical and chemical properties. This stereochemical diversity is of paramount importance in drug development, where specific isomers of a chiral molecule often exhibit vastly different pharmacological activities and metabolic profiles. Therefore, a thorough characterization of the individual stereoisomers is crucial for any research involving this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical predictors of its behavior in various systems. For drug development professionals, these parameters are essential for evaluating a compound's "drug-likeness," often assessed using frameworks like Lipinski's Rule of Five.^{[1][2][3]} This rule suggests that orally active drugs generally have a molecular weight under 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.^{[1][2]}

The following table summarizes the known and predicted physicochemical properties for the general structure of **2,6-Dimethyloxan-4-ol**. It is important to note that experimental values can vary between different stereoisomers.

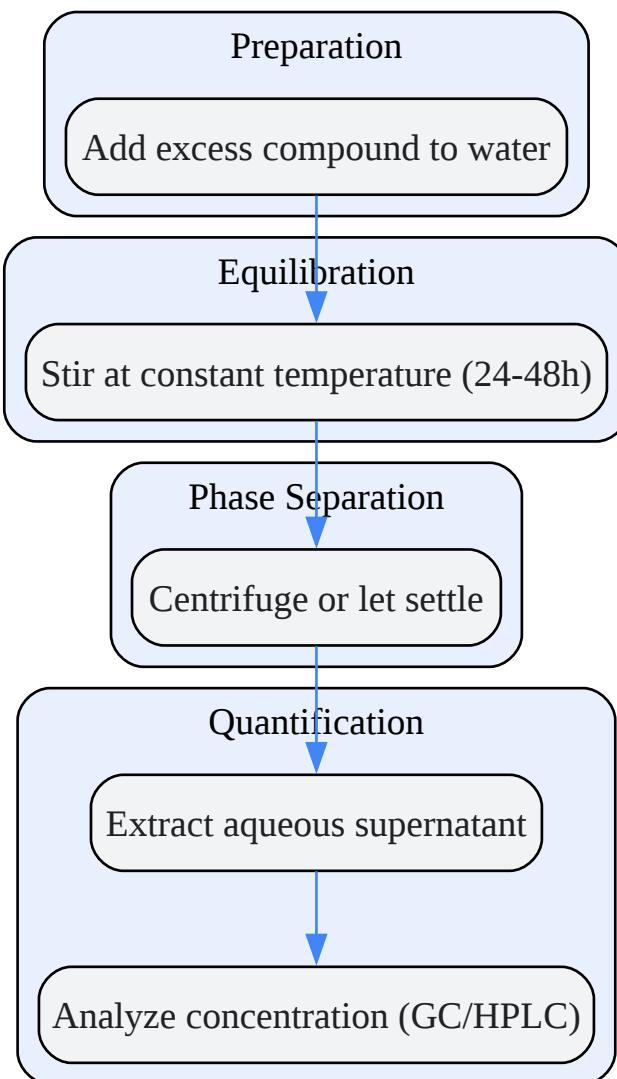
Property	Value (Predicted/Reported)	Significance in Drug Development
Molecular Formula	C7H14O2	Provides the elemental composition.
Molecular Weight	130.18 g/mol [4]	Well within the limits of Lipinski's Rule of Five for good oral bioavailability. [1] [2]
Boiling Point	219.6 ± 8.0 °C (Predicted) [4]	Indicates the volatility of the compound.
Density	0.968 ± 0.06 g/cm³ (Predicted) [4]	Relates to the compound's mass per unit volume.
pKa	14.7 ± 0.60 (Predicted) [4]	Indicates the acidity of the hydroxyl group; crucial for understanding ionization state at physiological pH.
LogP (Octanol/Water Partition Coefficient)	~0.6-1.0 (Predicted)	Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. [5]
Hydrogen Bond Donors	1 (the -OH group)	Complies with Lipinski's Rule of Five. [1] [2]
Hydrogen Bond Acceptors	2 (the ring oxygen and the hydroxyl oxygen)	Complies with Lipinski's Rule of Five. [1] [2]

Solubility Profile

A compound's solubility in both aqueous and organic media is a critical factor influencing its formulation, administration, and bioavailability.

- Aqueous Solubility: As a small alcohol, **2,6-Dimethyloxan-4-ol** is expected to have some solubility in water due to the hydrogen bonding capacity of its hydroxyl group. However, the hydrocarbon backbone limits its complete miscibility.

- Organic Solubility: The compound is anticipated to be soluble in a range of common organic solvents such as ethanol, methanol, acetone, and dichloromethane. For non-polar substances, a suitable organic solvent may be required for initial dissolution before further testing.[6]


Standard Protocol for Determining Aqueous Solubility (OECD 105)

The OECD Test Guideline 105 provides standardized methods for determining the water solubility of chemical substances.[7][8][9] The Flask Method is suitable for compounds with solubilities above 10^{-2} g/L.[7][8]

Methodology:

- Preparation: Add an excess amount of **2,6-Dimethyloxan-4-ol** to a known volume of distilled water in a flask.
- Equilibration: Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[7][9]
- Phase Separation: Allow the mixture to settle, or use centrifugation to separate the undissolved solid/liquid from the aqueous solution.
- Analysis: Carefully extract a sample of the clear aqueous supernatant.
- Quantification: Determine the concentration of the dissolved compound using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

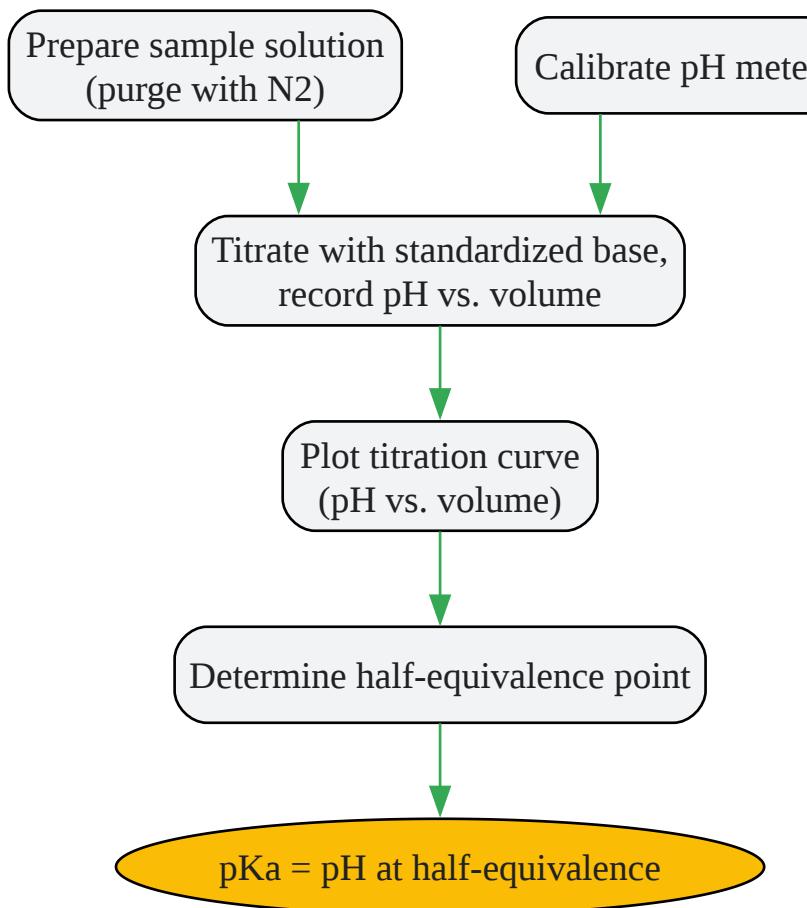
Below is a workflow diagram for the Flask Method of solubility determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Aqueous Solubility Determination (Flask Method).

Acidity and pKa Determination

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution.[10] For **2,6-Dimethyloxan-4-ol**, the pKa refers to the dissociation of the proton from the hydroxyl group. Understanding the pKa is vital as it dictates the ionization state of the molecule at a given pH, which in turn influences properties like solubility, membrane permeability, and receptor binding.


Standard Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of a substance.[\[11\]](#) It involves the gradual addition of a titrant (an acid or a base) to the sample solution while monitoring the pH.[\[11\]](#)

Methodology:

- Sample Preparation: Dissolve a precise amount of **2,6-Dimethyloxan-4-ol** in a suitable solvent (e.g., water or a water-cosolvent mixture). Purge the solution with nitrogen to remove dissolved CO₂.[\[11\]](#)
- Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.
- Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
- Data Collection: Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.[\[11\]](#)
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[\[10\]](#)

The following diagram illustrates the logical flow of pKa determination.

[Click to download full resolution via product page](#)

Caption: Logical Flow for Potentiometric pKa Determination.

Chromatographic Profile and Stereoisomer Separation

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[12] For a molecule like **2,6-Dimethyloxan-4-ol**, GC is an excellent method for assessing purity and quantifying the compound in various matrices.[13][14][15]

Furthermore, the separation of its stereoisomers is critical. This is often achieved using chiral GC columns, where the stationary phase is designed to interact differently with each enantiomer or diastereomer, leading to different retention times.[16]

General Protocol for Gas Chromatography Analysis

Objective: To determine the purity of a **2,6-Dimethyloxan-4-ol** sample and, if using a chiral column, to resolve its stereoisomers.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Column:

- For general purity: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-Wax).
- For chiral separation: A chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[16]

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (typically 1 μ L) of the sample into the heated GC injection port.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.[15] Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.
- Detection: As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the substance.
- Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The retention time is used for identification, and the peak area is used for quantification.[17]

Conclusion

The physicochemical properties of **2,6-Dimethyloxan-4-ol**, particularly when considering its stereoisomeric forms, are fundamental to its application in scientific research and development. This guide has outlined the key parameters—molecular structure, solubility, and acidity—and provided standardized, actionable protocols for their experimental determination. For professionals in drug discovery, a precise understanding of these properties is not merely

academic; it is a prerequisite for designing molecules with desirable ADME profiles and for advancing compounds through the development pipeline. The methodologies and data presented herein serve as a robust foundation for further investigation and application of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dimethyltetrahydro-2H-pyran-4-ol | 33747-09-0 [amp.chemicalbook.com]
- 5. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. pure.au.dk [pure.au.dk]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. byjus.com [byjus.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. purdue.edu [purdue.edu]
- 13. How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages? | NIST [nist.gov]
- 14. iltusa.com [iltusa.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2,6-Dimethyloxan-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025582#physicochemical-properties-of-2-6-dimethyloxan-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com